molecular formula C22H42N2O5 B13650983 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine

Cat. No.: B13650983
M. Wt: 414.6 g/mol
InChI Key: FWRIXWOUYCASFG-UHFFFAOYSA-N
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Description

The compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule that features both a tert-butoxycarbonyl (Boc) protecting group and a methoxy functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

the general principles of organic synthesis, including the use of flow microreactor systems for efficient and sustainable synthesis, can be applied .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the Boc protecting group can be reduced to form alcohols.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable building block in peptide synthesis.

Biology

In biological research, derivatives of this compound can be used to study enzyme-substrate interactions and protein modifications.

Medicine

In medicinal chemistry, this compound can be used in the development of pharmaceuticals, particularly in the design of prodrugs where the Boc group is used to protect the active amine group during synthesis.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid involves the reactivity of its functional groups. The Boc group can be cleaved under acidic conditions to release the free amine, which can then participate in various biochemical reactions. The methoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Uniqueness

The presence of the methoxy group in (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid distinguishes it from its analogs. This functional group can influence the compound’s reactivity and its interactions with biological systems, making it a unique and valuable molecule for research and industrial applications.

Properties

Molecular Formula

C22H42N2O5

Molecular Weight

414.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)

InChI Key

FWRIXWOUYCASFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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